Cas no 88174-35-0 (Benzaldehyde, 2-fluoro-3,4,5,6-tetramethyl-)
88174-35-0 structure
Product Name:Benzaldehyde, 2-fluoro-3,4,5,6-tetramethyl-
CAS No:88174-35-0
MF:C11H13FO
MW:180.218726873398
CID:642227
PubChem ID:13827188
Update Time:2025-04-19
Benzaldehyde, 2-fluoro-3,4,5,6-tetramethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2-fluoro-3,4,5,6-tetramethyl-
- 2-fluoro-3,4,5,6-tetramethylbenzaldehyde
- 88174-35-0
- DTXSID60550576
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- Inchi: 1S/C11H13FO/c1-6-7(2)9(4)11(12)10(5-13)8(6)3/h5H,1-4H3
- InChI Key: JNJOSSWUNUUVGP-UHFFFAOYSA-N
- SMILES: FC1C(C=O)=C(C)C(C)=C(C)C=1C
Computed Properties
- Exact Mass: 180.095043196g/mol
- Monoisotopic Mass: 180.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1Ų
Benzaldehyde, 2-fluoro-3,4,5,6-tetramethyl- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
88174-35-0 (Benzaldehyde, 2-fluoro-3,4,5,6-tetramethyl-) Related Products
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- 117752-04-2(2-fluoro-6-methyl-benzaldehyde)
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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